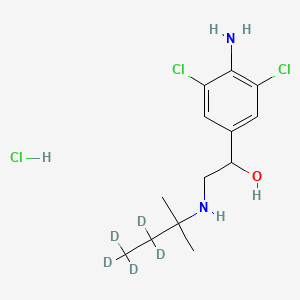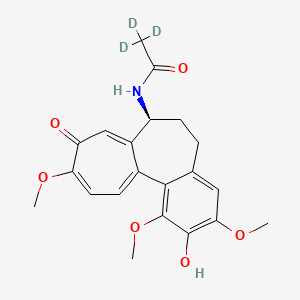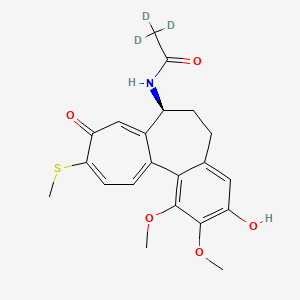
rac-Milnacipran-d10 Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“rac-Milnacipran-d10 Hydrochloride” is the labeled analogue of Milnacipran . Milnacipran is a selective serotonin and norepinephrine reuptake inhibitor (SNRI) used for the treatment of fibromyalgia and a short-term treatment of major depressive disorder . The “d10” in the name indicates that this compound is a deuterated form of Milnacipran .
Molecular Structure Analysis
The molecular formula of “rac-Milnacipran-d10 Hydrochloride” is C15H13D10ClN2O . This indicates that it has 15 carbon atoms, 13 hydrogen atoms, 10 deuterium atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom . The molecular weight is 292.87 g/mol .Chemical Reactions Analysis
As a selective serotonin and norepinephrine reuptake inhibitor (SNRI), Milnacipran works by inhibiting the reuptake of serotonin and norepinephrine, thereby increasing their levels in the brain . This can help to alleviate symptoms of conditions like fibromyalgia and major depressive disorder .Wissenschaftliche Forschungsanwendungen
Analytical Methods Development
HPTLC Method for Milnacipran Estimation : A high performance thin layer chromatographic method has been developed for the quantitative determination of Milnacipran Hydrochloride in bulk and formulations. This method is validated for linearity, accuracy, precision, and robustness, demonstrating high sensitivity and specificity for Milnacipran Hydrochloride estimation (Singhvi et al., 2017).
LC and UV Spectroscopic Methods for Milnacipran Assay : Selective stability-indicating LC and second order derivative UV spectroscopic methods have been developed for assaying Milnacipran in pharmaceutical formulations, demonstrating reproducibility and accuracy (Dias et al., 2010).
Colorimetric Method for Milnacipran Determination : A colorimetric method using ninhydrin reagent for the determination of Milnacipran Hydrochloride in bulk and swellable matrix tablets was developed, showing good sensitivity, accuracy, and precision (Hussain et al., 2016).
Pharmacological and Clinical Studies
Effect on Pain in Neurologic Diseases : A study demonstrated Milnacipran’s effectiveness in reducing chronic radicular pain in patients with lumbosacral disc disease (Marks et al., 2014).
Pharmacokinetics in Humans : Research on the pharmacokinetics, excretion, and metabolism of Milnacipran after oral administration in humans revealed insights into its rapid excretion and metabolism (Li et al., 2012).
Treatment for Fibromyalgia : Milnacipran, as a serotonin and norepinephrine reuptake inhibitor, has shown efficacy in the treatment of fibromyalgia, reducing pain and improving overall well-being (Leo, 2009).
Synthesis and Characterization
Synthesis of Milnacipran Hydrochloride : An efficient synthesis method for Milnacipran Hydrochloride has been developed, highlighting a high yield and reduced by-products (Desireddy et al., 2017).
Characterization of Impurities : Research on the isolation and characterization of impurities in Milnacipran Hydrochloride provides insights into its chemical properties and the origin of these impurities (Khatri & Mehta, 2014).
Safety And Hazards
Zukünftige Richtungen
Milnacipran has been approved for the treatment of fibromyalgia and a short-term treatment of major depressive disorder . Recent research has shown that the levorotatory enantiomer of milnacipran, levomilnacipran, may have the capacity to inhibit the activity of beta-site amyloid precursor protein cleaving enzyme-1 (BACE-1), which has been associated with β-amyloid plaque formation, making the agent a possible course of treatment for Alzheimer’s disease .
Eigenschaften
CAS-Nummer |
1217774-40-7 |
|---|---|
Produktname |
rac-Milnacipran-d10 Hydrochloride |
Molekularformel |
C15H13ClN2OD10 |
Molekulargewicht |
292.87 |
Aussehen |
Off-White to Light Yellow Solid |
melting_point |
>100°C (dec.) |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Verwandte CAS-Nummern |
101152-94-7 (unlabelled) |
Synonyme |
(1R,2S)-rel-2-(Amino-methyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide-d10, Monohydrochloride; F-2207-d10; Ixel-d10; Toledomin-d10; Dalcipran-d10 |
Tag |
Milnacipran Impurities |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



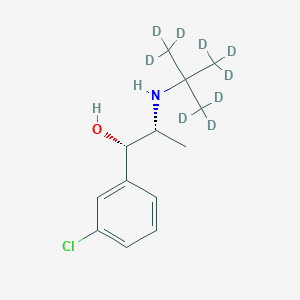
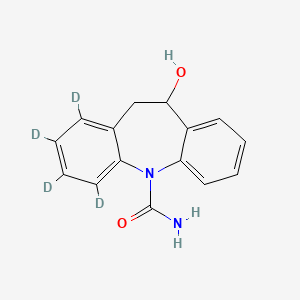
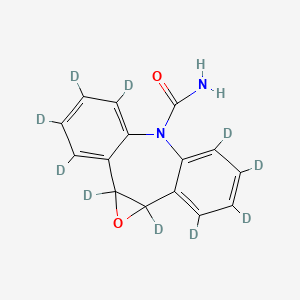
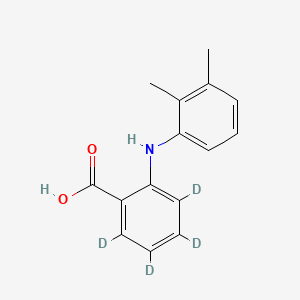
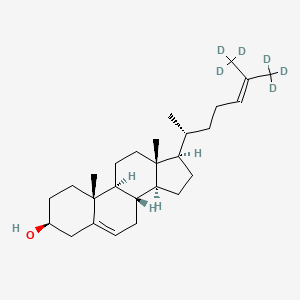
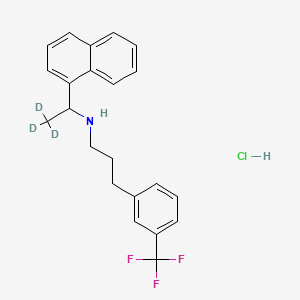
![1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]ethanol;hydrochloride](/img/structure/B602607.png)
